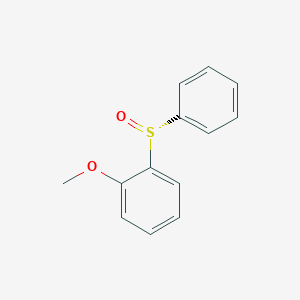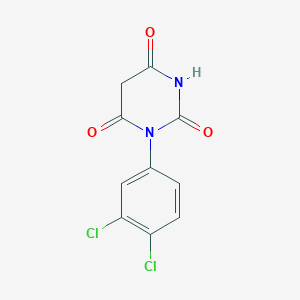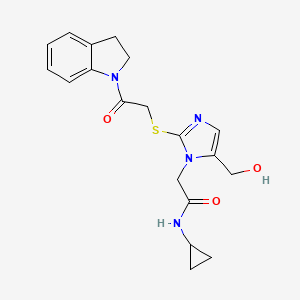![molecular formula C16H14N4OS B2622597 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170971-74-0](/img/structure/B2622597.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as DNTX, is a small molecule compound that has been studied for its potential therapeutic applications. DNTX has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In
Aplicaciones Científicas De Investigación
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various fields of research. In the field of oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been studied for its potential anti-inflammatory effects in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
Target of Action
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as 1-methyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1H-pyrazole-3-carboxamide, primarily targets specific enzymes involved in cellular metabolism. These enzymes play crucial roles in regulating metabolic pathways, and their inhibition can disrupt normal cellular functions, leading to therapeutic effects against certain diseases .
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from catalyzing their respective biochemical reactions. As a result, the compound can effectively reduce the activity of these enzymes, leading to a decrease in the production of key metabolites necessary for cell survival and proliferation .
Biochemical Pathways
The inhibition of target enzymes by this compound affects several biochemical pathways. These pathways include those involved in energy production, nucleotide synthesis, and lipid metabolism. By disrupting these pathways, the compound can induce cellular stress and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream after administration and distributed to various tissues, including the target sites. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. Finally, the compound and its metabolites are excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. By targeting key enzymes and disrupting essential biochemical pathways, the compound can effectively hinder the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures, which could lead to its degradation. Additionally, interactions with other molecules in the body, such as proteins or other drugs, can impact its bioavailability and therapeutic effectiveness .
: Based on general knowledge of similar compounds and their mechanisms of action
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for various signaling pathways involved in disease processes. This compound has been shown to selectively inhibit the NF-κB and Akt/mTOR signaling pathways, while activating the Nrf2 signaling pathway. This specificity allows for targeted therapeutic interventions in various diseases. One of the limitations of using this compound in lab experiments is its solubility in aqueous solutions. This compound has low solubility in water, which can limit its use in some experimental settings.
Direcciones Futuras
For research on N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide include further exploration of its therapeutic potential in various fields, such as oncology, neuroprotection, and inflammation. In addition, further studies are needed to elucidate the mechanisms of action of this compound and its effects on various signaling pathways. The development of more efficient synthesis methods for this compound and its analogs may also facilitate further research in this area. Finally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and broaden its potential applications.
Métodos De Síntesis
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2-amino-4,5-dihydronaphthalene with thioamide followed by the reaction with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of the final product.
Propiedades
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-20-9-8-12(19-20)15(21)18-16-17-14-11-5-3-2-4-10(11)6-7-13(14)22-16/h2-5,8-9H,6-7H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDINEWNJOFGRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2622515.png)


![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2622518.png)

![N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2622523.png)
![4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2622524.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea](/img/structure/B2622525.png)



![N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2622533.png)
![Ethyl 5-[(4-chlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2622536.png)
![N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2622537.png)